molecular formula C7H16ClNO B1319359 2-(Piperidin-4-yl)ethanol hydrochloride CAS No. 90747-17-4

2-(Piperidin-4-yl)ethanol hydrochloride

Cat. No. B1319359
CAS RN: 90747-17-4
M. Wt: 165.66 g/mol
InChI Key: YGNODHQJYXZSBC-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 165.66 g/mol . This compound is also known by several other names such as “4-piperidineethanol hydrochloride”, “4-Piperidineethanol HCl”, and “2-(piperidin-4-yl)ethan-1-ol hydrochloride” among others .


Molecular Structure Analysis

The InChI code for “2-(Piperidin-4-yl)ethanol hydrochloride” is 1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H . The Canonical SMILES representation is C1CNCCC1CCO.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidin-4-yl)ethanol hydrochloride” include a molecular weight of 165.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 165.0920418 g/mol .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Reaction with Sodium Sulfide : 2-(Piperidin-4-yl)ethanol hydrochloride, in the form of its derivatives, has been used in the synthesis of 2′-hydroxyacetophenones, showcasing its utility in regioselective reactions and the synthesis of organic compounds (Birsa, 2003).
  • Hydrogen Bond Studies : It forms hydrogen-bonded complexes with other molecules such as 2,6-dichloro-4-nitrophenol, indicating its potential in studying molecular interactions and complex formations (Dega-Szafran et al., 2019).
  • Oxidation Reactions : The compound has been utilized in oxidation reactions, leading to the synthesis of other complex molecules like stenusine, demonstrating its role in facilitating chemical transformations (Castro et al., 2005).
  • Kinetic Studies : Its use in kinetic studies, such as in the reaction with 2,4-dinitrochlorobenzene, highlights its application in understanding the dynamics of chemical reactions (Ramachandran & Halpern, 1996).

Synthesis of Bioactive Compounds

  • Antimicrobial Synthesis : The compound has been incorporated in the synthesis of molecules with antimicrobial activities, signifying its importance in pharmaceutical research and drug discovery (Ovonramwen et al., 2019).
  • Creating Complex Organic Compounds : It's used in the preparation of various organic compounds with potential biological activities, further emphasizing its role in synthetic organic chemistry and drug development (Jin-peng, 2013).

Material Science and Catalysis

  • Polymerization Catalysts : Studies have shown its use in the preparation of catalysts for polymerization reactions, indicating its significance in materials science and industrial chemistry (Kim et al., 2014).

Enzymatic and Biological Studies

  • Enzymatic Resolution : It has been subject to enzymatic resolution studies, showcasing its application in stereochemistry and the production of chiral compounds (Angoli et al., 2003).

Safety And Hazards

The safety information for “2-(Piperidin-4-yl)ethanol hydrochloride” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNODHQJYXZSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599768
Record name 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)ethanol hydrochloride

CAS RN

90747-17-4
Record name 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Piperidin-4-yl)ethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-pyridyl)ethanol (70. g, 0.57M) and platinum oxide (2 g) in water (600 ml) and concentrated aqueous HCl (81 ml) was hydrogenated at the pressure of 1000 psig hydrogen to give 4-(2-hydroxyethyl)piperidine hydrochloride in quantitative yield. Treatment of 4-(2-hydroxyethyl)piperidine hydrochloride (20 g 0.12M) with phosphorus tribromide (7 ml) at 100° C. for 11/2 hr. followed by trituration with diethyl ether (2×50 ml) and filtration gave 4(2-bromoethyl)piperidine hydrogen bromide (20.76 g, 77% yield). The solution of the 4-(2-bromoethyl)piperidine hydrogen bromide (23 g.0.085M) in tetrahydrofuran (170 ml) and dimethylformamide (170 ml) was prepared. To this solution was added formic acetic anhydride (12.7 ml) at 0° C., followed by the addition of triethylamine (25 ml) with vigorously stirring. The reaction mixture was stirred overnight. After the reaction, it was filtered and the filtrate was stripped in vacuo to dryness and water (100 ml) was then added to the residue and the mixture was extracted with diethyl ether (3×100 ml). Removal of the solvent and purification on silica gel columns, eluted with ethyl acetate-hexane (9:1 parts by volume) gave 4-(2-bromoethyl)-1-piperidinecarboxaldehyde (12.06 g, 66% yield).
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